molecular formula C10H5ClN2 B1365789 2-Chloroquinoline-6-carbonitrile CAS No. 78060-54-5

2-Chloroquinoline-6-carbonitrile

Cat. No. B1365789
CAS RN: 78060-54-5
M. Wt: 188.61 g/mol
InChI Key: FQQBAJVDVDHSSF-UHFFFAOYSA-N
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Description

“2-Chloroquinoline-6-carbonitrile” is an organic compound that has been extensively studied due to its potential use in various fields of research and industry. It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline .


Synthesis Analysis

The synthesis of 2-Chloroquinoline-6-carbonitrile involves several steps. For instance, 2-chloroquinoline can be prepared from vinylaniline and phosgene . A review highlights the various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives . Another study mentions the reduction of the nitrile group of a related compound with LiAlH4 in THF to yield the desired product .


Molecular Structure Analysis

The molecular formula of 2-Chloroquinoline-6-carbonitrile is C10H5ClN2 . The InChI code is 1S/C10H5ClN2/c11-10-4-2-8-5-7 (6-12)1-3-9 (8)13-10/h1-5H .


Chemical Reactions Analysis

2-Chloroquinoline-6-carbonitrile can undergo various chemical reactions. For example, it can be used as a precursor and building block for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment . Another study mentions the successful application of most types of reactions in the production of biologically active compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloroquinoline-6-carbonitrile is 188.61 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : 2-Chloroquinoline-6-carbonitrile derivatives are synthesized through various methods. These methods have been used in the production of biologically active compounds (Mekheimer et al., 2019).
  • Photochemical Reactions : Photolysis of 2-cyanoquinoline 1-oxide derivatives in acidic alcohols leads to the formation of 6-alkoxy-2-cyanoquinolines, which are significant in various synthetic applications (Kaneko et al., 1974).

Optoelectronic and Charge Transport Properties

  • Electronic and Optical Properties : Hydroquinoline derivatives, including those related to chloroquinoline carbonitriles, exhibit notable optoelectronic and charge transport properties. These are explored using density functional theory (DFT) and are significant for multifunctional material applications (Irfan et al., 2020).

Applications in Medicine and Pharmacology

  • Inhibitors of Kinase Activity : Derivatives of chloroquinoline carbonitriles function as irreversible inhibitors of certain human receptor kinases, showing potential in cancer treatment (Tsou et al., 2005).

Chemical Transformations and Synthetic Applications

  • Nucleophilic Reactions : Chemical reactivity studies with nucleophilic reagents lead to the formation of various heterocyclic systems, highlighting the versatility of chloroquinoline carbonitriles in chemical synthesis (Ibrahim & El-Gohary, 2016).

Computational Studies

  • Structural and Spectroscopic Studies : Computational methods, including DFT and X-ray crystallography, are employed to study the structural and spectroscopic properties of chloroquinoline carbonitrile derivatives. These studies contribute to understanding their potential applications in various fields, such as materials science (Mansour et al., 2013).

Mechanism of Action

While the specific mechanism of action for 2-Chloroquinoline-6-carbonitrile is not mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for 2-Chloroquinoline-6-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBAJVDVDHSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460131
Record name 2-chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78060-54-5
Record name 2-chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoline-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a flask containing a stir bar was added 6-bromo-2-chloroquinoline (0.90 g, 3.7 mmol), CuCN (0.50 g, 5.6 mmol) followed by addition of DMF (10 mL). The resulting mixture was then refluxed at 150° C. overnight. When the reaction appeared complete by LC analysis, the reaction flask was taken out of the oil bath and cooled to room temperature. To the reaction mixture was then poured DCM (20 mL) and a precipitate formed immediately, which was filtered, redissolved in DCM, absorbed onto silica gel, and purified by flash chromatography to provide the title product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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